Ethyl 3-[(2-iodobenzoyl)amino]benzoate
Description
Ethyl 3-[(2-iodobenzoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate backbone substituted at the 3-position with a 2-iodobenzoylamino group. The iodine atom in the 2-position of the benzoyl group introduces steric bulk and polarizability, which may influence intermolecular interactions, solubility, and reactivity .
Properties
Molecular Formula |
C16H14INO3 |
|---|---|
Molecular Weight |
395.19g/mol |
IUPAC Name |
ethyl 3-[(2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14INO3/c1-2-21-16(20)11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
HUEXICGOCRGXBW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues by Substituent Position and Functional Groups
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity: Halogenation: The iodine atom in the target compound enhances polarizability compared to chlorine in ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate . This may improve binding affinity in biological targets (e.g., enzyme inhibition) but reduce solubility. Heterocyclic vs. Acyl Substituents: Compounds like ethyl 3-(2-oxoimidazolidin-1-yl)benzoate exhibit increased hydrophilicity due to the imidazolidinone ring, contrasting with the hydrophobic 2-iodobenzoyl group. Such differences influence drug-likeness parameters (e.g., LogP).
Synthetic Methodologies :
- Ethyl benzoate derivatives are commonly synthesized via condensation reactions (e.g., acetic acid-catalyzed Schiff base formation in ) or catalytic cyclization (e.g., PTSA-mediated reactions in ). The target compound’s synthesis likely follows analogous pathways, though iodination steps would require specialized reagents (e.g., KI/I₂ under electrophilic conditions).
Crystallographic and Physical Properties :
- Crystallinity: The iodine atom’s heavy-atom effect could facilitate X-ray crystallography studies, as seen in SHELX-refined structures . Ethoxylated derivatives () form viscous liquids due to ethylene oxide chains, whereas halogenated analogs may crystallize more readily.
Cosmetic Use: Ethoxylated ethyl-4-aminobenzoate is water-soluble and used in sunscreens, whereas the target compound’s hydrophobicity may limit topical applications.
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